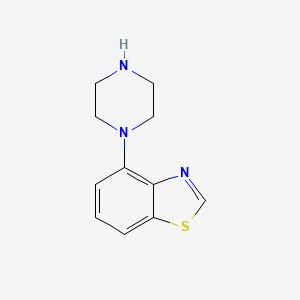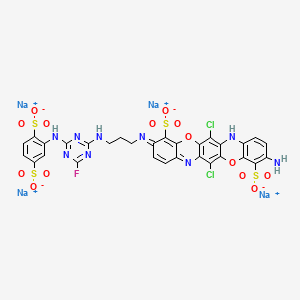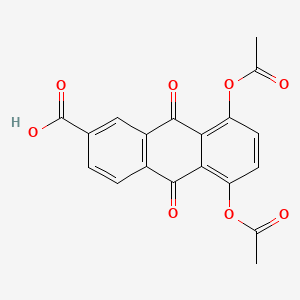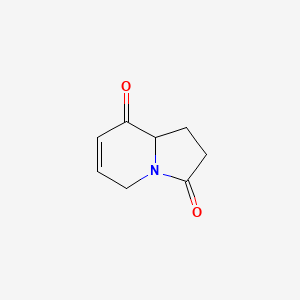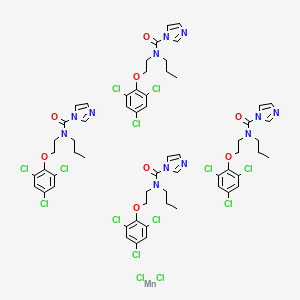
6-Bromo-2-carbonaphthoxycholine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-carbonaphthoxycholine iodide is a chemical compound with the molecular formula C16H19BrINO2 and a molecular weight of 464.14 g/mol . This compound is known for its unique structure, which includes a bromine atom and a naphthalene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 6-Bromo-2-carbonaphthoxycholine iodide involves several steps. One common method includes the reaction of 6-bromo-2-naphthol with choline iodide under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Bromo-2-carbonaphthoxycholine iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-2-carbonaphthoxycholine iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-2-carbonaphthoxycholine iodide involves its interaction with specific molecular targets. The bromine atom and the naphthalene ring play crucial roles in its binding to target molecules. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
6-Bromo-2-carbonaphthoxycholine iodide can be compared with other similar compounds, such as:
6-Bromo-2-naphthol: This compound shares the naphthalene ring structure but lacks the choline iodide component.
Properties
IUPAC Name |
2-(6-bromonaphthalene-2-carbonyl)oxyethyl-trimethylazanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrNO2.HI/c1-18(2,3)8-9-20-16(19)14-5-4-13-11-15(17)7-6-12(13)10-14;/h4-7,10-11H,8-9H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQACFXPVHUIDHT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

